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Abstract
SRA-737, also known as CCT245737, is a potent and selective, orally bioavailable inhibitor of

Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR)

pathway.[1] By targeting CHK1, SRA-737 disrupts cell cycle checkpoints, leading to the

accumulation of DNA damage and subsequent apoptosis in cancer cells.[2] This is particularly

effective in tumors with high replication stress, often driven by specific oncogenic mutations.

This guide provides a comprehensive overview of SRA-737, including its mechanism of action,

preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction to CHK1 and its Role in Cancer
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in

maintaining genomic integrity.[3] It is a key transducer in the ATR-CHK1 signaling pathway,

which is activated in response to single-stranded DNA breaks and replication stress.[4] Upon

activation by ATR, CHK1 phosphorylates a variety of downstream substrates, including CDC25

phosphatases, to induce cell cycle arrest, primarily at the G2/M and S phases.[5][6] This pause

allows time for DNA repair, preventing the propagation of damaged DNA to daughter cells.

Many cancer cells exhibit increased reliance on the CHK1-mediated checkpoint due to factors

such as oncogene-induced replication stress and defects in other cell cycle checkpoints, like

the G1 checkpoint.[5][7] This dependency makes CHK1 an attractive therapeutic target.
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Inhibition of CHK1 in such cancer cells can lead to the abrogation of cell cycle arrest, forcing

cells with damaged DNA to enter mitosis, a process known as mitotic catastrophe, which

ultimately results in cell death.[7]

SRA-737: Mechanism of Action and Preclinical
Profile
SRA-737 is a highly selective inhibitor of CHK1.[8][9] Its mechanism of action involves binding

to the ATP-binding pocket of CHK1, thereby preventing its kinase activity.[2] This inhibition

abrogates the repair of damaged DNA, leading to an accumulation of DNA damage, inhibition

of cell cycle arrest, and induction of apoptosis.[2] SRA-737 has shown potential as a

monotherapy in cancers with high intrinsic replication stress and as a chemosensitization agent

when used in combination with DNA-damaging chemotherapies.[2][10]

Potency and Selectivity
SRA-737 is a potent inhibitor of human CHK1 with a high degree of selectivity against other

kinases, including the functionally related CHK2 and cyclin-dependent kinases (CDKs).

Parameter Value Assay Reference

CHK1 IC50 1.3 nM - [8]

CHK1 IC50 1.4 ± 0.3 nM EZ Reader II assay [9]

Cellular CHK1 Activity

IC50
30-220 nM - [9]

Selectivity vs. CDK1 >1000-fold - [9]

Selectivity vs. CHK2 >1000-fold - [9]

Selectivity vs. other

kinases (ERK8,

PKD1, RSK1/2)

>90-fold - [9]

Pharmacokinetics
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Preclinical studies in mice have demonstrated that SRA-737 has excellent oral bioavailability

and achieves significant tumor exposure.

Parameter Value Species Dose Reference

Oral

Bioavailability (F)
105% Mouse (BALB/c) 10 mg/kg [9]

Peak Plasma

Concentration

(Cmax)

4 µmol/L Mouse (BALB/c) 10 mg/kg (i.v.) [9]

Half-life (t1/2) 2.86 h Mouse (BALB/c) 10 mg/kg (i.v.) [9]

AUC0-∞ 9.96 µmol·h/L Mouse (BALB/c) 10 mg/kg (i.v.) [9]

AUC0-∞ 10.4 µmol·h/L Mouse (BALB/c) 10 mg/kg (oral) [9]

Plasma

Clearance
2.1 L/h/kg Mouse (BALB/c) 10 mg/kg (i.v.) [9]

Volume of

Distribution
0.19 L Mouse (BALB/c) 10 mg/kg (i.v.) [9]

Clinical Development of SRA-737
SRA-737 has been evaluated in Phase I/II clinical trials as both a monotherapy and in

combination with other agents, most notably low-dose gemcitabine.

Monotherapy
A first-in-human Phase I/II trial (NCT02797964) evaluated SRA-737 as a monotherapy in

patients with advanced solid tumors.[11][12][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://www.benchchem.com/product/b606549?utm_src=pdf-body
https://www.selleckchem.com/products/cct245737.html
https://www.selleckchem.com/products/cct245737.html
https://www.selleckchem.com/products/cct245737.html
https://www.selleckchem.com/products/cct245737.html
https://www.selleckchem.com/products/cct245737.html
https://www.selleckchem.com/products/cct245737.html
https://www.selleckchem.com/products/cct245737.html
https://www.benchchem.com/product/b606549?utm_src=pdf-body
https://www.benchchem.com/product/b606549?utm_src=pdf-body
https://www.benchchem.com/product/b606549?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.3094
https://www.oncology.ox.ac.uk/publications/1340178
https://clinicaltrials.gov/study/NCT02797964
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Maximum Tolerated Dose

(MTD)
1000 mg once daily (QD) [11][12]

Recommended Phase 2 Dose

(RP2D)
800 mg QD [11][12]

Dose-Limiting Toxicities (DLTs)

Gastrointestinal events,

neutropenia, thrombocytopenia

(at 1000-1300 mg QD)

[12]

Common Adverse Events (all

grades)

Diarrhea (70%), nausea (64%),

vomiting (51%), fatigue (47%)
[11]

Pharmacokinetics (at 1000 mg

QD)

Cmax: 2391 ng/mL; AUC0-24:

26795 ng∙h/mL; Cmin: 411

ng/mL

[11]

Pharmacokinetics (at 800 mg

QD)

Mean Cmin: 312 ng/mL (546

nM)
[12]

Clinical Activity
No partial or complete

responses observed
[12]

While well-tolerated, SRA-737 monotherapy did not demonstrate significant single-agent

activity, leading to the conclusion that its future development should focus on combination

therapies.[12]

Combination Therapy with Gemcitabine
A Phase I/II trial (NCT02797977) investigated SRA-737 in combination with low-dose

gemcitabine in patients with advanced solid tumors.[14][15][16][17][18] The rationale for this

combination is that low-dose gemcitabine induces replication stress, making cancer cells more

susceptible to CHK1 inhibition.[10][15]
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Parameter Value Reference

Recommended Phase 2 Dose

(RP2D)

500 mg SRA-737 with 250

mg/m² gemcitabine
[14][15][18]

Common Adverse Events (all

grades)

Nausea (61.5%), vomiting

(54.5%), fatigue (51.0%),

diarrhea (49.0%), anemia

(45.5%)

[14]

Grade ≥3 Adverse Events (at

RP2D)

Anemia (11.7%), neutropenia

(16.7%), thrombocytopenia

(10.0%)

[15][18]

Overall Response Rate (ORR) 10.8% [14][15][18]

ORR in Anogenital Cancer 25% [14][15][18]

Tumor Types with Partial

Responses

Anogenital cancer, cervical

cancer, high-grade serous

ovarian cancer, rectal cancer,

small cell lung cancer

[14][15][18]

The combination of SRA-737 with low-dose gemcitabine was well-tolerated and demonstrated

promising clinical activity in several tumor types.[14][18]

Signaling Pathways and Experimental Workflows
CHK1 Signaling Pathway
The following diagram illustrates the central role of CHK1 in the DNA damage response

pathway and the mechanism of action of SRA-737.
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Caption: CHK1 signaling pathway and SRA-737's point of intervention.
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Experimental Workflow for SRA-737 Evaluation
This diagram outlines a typical experimental workflow for characterizing a CHK1 inhibitor like

SRA-737.
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Caption: Standard workflow for preclinical evaluation of a CHK1 inhibitor.
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Detailed Experimental Protocols
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of SRA-737 on the enzymatic activity of

purified CHK1 kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of SRA-737 against

CHK1.

Materials:

Recombinant human CHK1 enzyme

Kinase buffer

ATP

CHK1 substrate (e.g., synthetic peptide)

SRA-737 (or other test compound)

Kinase detection reagent (e.g., ADP-Glo™)

384-well plates

Procedure:

Prepare serial dilutions of SRA-737 in DMSO.

Add the diluted inhibitor to the wells of a 384-well plate.

Add the CHK1 enzyme and substrate to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the amount of ADP produced using a suitable detection

system according to the manufacturer's instructions.

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Calculate the IC50 value using a non-linear regression curve fit.[19]

Cell Viability Assay (e.g., Sulforhodamine B Assay)
This assay determines the effect of SRA-737 on the proliferation of cancer cell lines.

Objective: To determine the concentration of SRA-737 that causes 50% inhibition of cell

growth (GI50).

Materials:

Cancer cell lines of interest

Complete cell culture medium

SRA-737

96-well plates

Trichloroacetic acid (TCA)

Sulforhodamine B (SRB) solution

Tris base solution

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with serial dilutions of SRA-737 for a specified duration (e.g., 96 hours).

Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

Wash the plates with water and air dry.
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Stain the cells with SRB solution for 30 minutes at room temperature.

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

Solubilize the bound dye with Tris base solution.

Measure the absorbance at 510 nm using a microplate reader.

Calculate the GI50 value from the dose-response curve.[9]

Western Blot Analysis
This technique is used to assess the effect of SRA-737 on the phosphorylation of CHK1 and its

downstream targets, as well as markers of DNA damage and apoptosis.

Objective: To confirm the mechanism of action of SRA-737 in cells.

Materials:

Cancer cell lines

SRA-737

Lysis buffer with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA)

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., anti-phospho-CHK1, anti-total CHK1, anti-γH2AX, anti-cleaved

PARP, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate
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Procedure:

Seed cells and treat with SRA-737 for the desired time.

Lyse the cells and quantify the protein concentration.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the signal using a chemiluminescent substrate.[20][21]

Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle following

treatment with SRA-737.

Objective: To determine if SRA-737 abrogates cell cycle checkpoints.

Materials:

Cancer cell lines

SRA-737

Ethanol (70%, ice-cold)

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells and treat with SRA-737.

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
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Wash the cells to remove ethanol and resuspend in PI staining solution.

Incubate in the dark at room temperature for 30 minutes.

Analyze the samples on a flow cytometer to determine the DNA content and cell cycle

distribution.[20]

Conclusion
SRA-737 is a potent and selective CHK1 inhibitor with a well-defined mechanism of action.

While it has shown limited efficacy as a monotherapy, its combination with agents that induce

replication stress, such as low-dose gemcitabine, has demonstrated promising clinical activity

in various solid tumors. The preclinical data and clinical trial results presented in this guide

provide a strong rationale for the continued investigation of SRA-737 in combination therapies

for the treatment of cancer. The detailed experimental protocols offer a framework for

researchers to further explore the therapeutic potential of SRA-737 and other CHK1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.medchemexpress.com/CCT245737.html
https://www.selleckchem.com/products/cct245737.html
https://www.biospace.com/sierra-oncology-reports-preclinical-data-for-its-chk1-inhibitor-sra737-supporting-its-ongoing-clinical-development-strategy
https://www.biospace.com/sierra-oncology-reports-preclinical-data-for-its-chk1-inhibitor-sra737-supporting-its-ongoing-clinical-development-strategy
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.3094
https://www.oncology.ox.ac.uk/publications/1340178
https://www.oncology.ox.ac.uk/publications/1340178
https://clinicaltrials.gov/study/NCT02797964
https://aacrjournals.org/clincancerres/article-pdf/doi/10.1158/1078-0432.CCR-22-2074/3224918/ccr-22-2074.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10539020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10539020/
https://eprints.whiterose.ac.uk/id/eprint/200645/7/331.pdf
https://aacrjournals.org/clincancerres/article-abstract/29/2/331/713982
https://pubmed.ncbi.nlm.nih.gov/36378548/
https://pubmed.ncbi.nlm.nih.gov/36378548/
https://www.benchchem.com/pdf/Chk1_Inhibition_A_Technical_Guide_to_Understanding_its_Role_in_Cell_Cycle_Arrest.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Chk1_IN_5_in_Cell_Culture_Experiments.pdf
https://www.benchchem.com/pdf/Chk1_IN_3_Application_Notes_and_Protocols_for_Researchers.pdf
https://www.benchchem.com/product/b606549#sra-737-as-a-selective-chk1-inhibitor
https://www.benchchem.com/product/b606549#sra-737-as-a-selective-chk1-inhibitor
https://www.benchchem.com/product/b606549#sra-737-as-a-selective-chk1-inhibitor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606549?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

